1,8-Dichlorooctane
Overview
Description
1,8-Dichlorooctane is an organic compound with the molecular formula C₈H₁₆Cl₂. It is a chlorinated hydrocarbon, specifically a chloroparaffin, characterized by the presence of two chlorine atoms attached to the terminal carbons of an octane chain. This compound is a colorless to light yellow liquid with an oily appearance and a pungent odor. It is insoluble in water but soluble in various organic solvents such as ethanol, ether, and ketones .
Preparation Methods
1,8-Dichlorooctane can be synthesized through the chlorination of octane. The process involves the reaction of octane with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the terminal positions of the octane chain .
Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
1,8-Dichlorooctane undergoes various chemical reactions, primarily involving the chlorine atoms. Some of the key reactions include:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting this compound with sodium hydroxide can yield 1,8-octanediol.
Reduction: The compound can be reduced to octane by using reducing agents like lithium aluminum hydride.
Elimination: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,8-Dichlorooctane has several applications in scientific research and industry:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymeric membranes and other materials with specific properties for applications in the food and pharmaceutical industries.
Biomedical Research: It is involved in the synthesis of perfluorocarbons, which have applications in biomedical imaging and drug delivery systems.
Mechanism of Action
The mechanism of action of 1,8-Dichlorooctane primarily involves its reactivity due to the presence of chlorine atoms. These atoms make the compound susceptible to nucleophilic attacks, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1,8-Dichlorooctane can be compared with other chlorinated hydrocarbons such as 1,6-Dichlorohexane and 1,10-Dichlorodecane. These compounds share similar chemical properties but differ in the length of the carbon chain and the position of chlorine atoms. The unique aspect of this compound is its specific chain length, which makes it suitable for certain applications where other chlorinated hydrocarbons may not be as effective .
Similar Compounds
- 1,6-Dichlorohexane
- 1,10-Dichlorodecane
- 1,4-Dichlorobutane
Properties
IUPAC Name |
1,8-dichlorooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYMNDFVLNUAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062226 | |
Record name | Octane, 1,8-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-99-4 | |
Record name | 1,8-Dichlorooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2162-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane, 1,8-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 1,8-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 1,8-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dichlorooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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